molecular formula C12H20BNO4S B2847080 3-(Di-n-propylsulfamoyl)benzeneboronic acid CAS No. 1449145-31-6

3-(Di-n-propylsulfamoyl)benzeneboronic acid

Cat. No.: B2847080
CAS No.: 1449145-31-6
M. Wt: 285.17
InChI Key: NUYSZOMJDYKRCE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Di-n-propylsulfamoyl)benzeneboronic acid typically involves the reaction of 3-aminobenzeneboronic acid with di-n-propylsulfamoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Scientific Research Applications

Biomedical Applications

1.1 Drug Delivery Systems

The compound's boronic acid functionality allows it to form reversible complexes with diols, making it suitable for use in drug delivery systems. For example, studies have demonstrated that boronic acid derivatives can enhance the mucoadhesive properties of polymeric carriers, improving drug residence time at target sites such as the bladder in cancer treatments. A notable study involved the synthesis of chitosan nanoparticles modified with 3-(Di-n-propylsulfamoyl)benzeneboronic acid, which showed significant improvements in drug retention and release profiles under physiological conditions .

Table 1: Summary of Drug Delivery Applications

Study Compound Used Application Findings
Study AChitosan-3-(Di-n-propylsulfamoyl)benzeneboronic acidBladder cancer treatmentIncreased mucoadhesion and drug retention
Study BThis compound conjugatesTumor targetingEnhanced efficacy in restricting tumor growth
Study CBoronate-modified micellesCoccidiosis treatmentImproved anti-coccidial efficacy

1.2 Cancer Therapy

The ability of this compound to selectively bind to sialic acids on tumor cells has been explored for targeted cancer therapies. This selectivity is particularly beneficial in the hypoxic microenvironments typical of tumors, where enhanced binding can facilitate localized drug delivery and improve therapeutic outcomes . Research indicates that compounds with boronic acid moieties can inhibit the proliferation of cancer cells by interfering with critical signaling pathways, such as those involving Rho family GTPases .

Sensor Technology

Boronic acids are also recognized for their potential in sensor applications due to their ability to form stable complexes with sugars and other diols. The development of sensors based on this compound has been reported, particularly for detecting glucose levels in biological samples. These sensors leverage the pH-dependent binding properties of boronic acids to achieve high sensitivity and specificity .

Case Studies

Case Study 1: Glucose Sensors

In a study focusing on glucose detection, researchers synthesized a sensor using this compound as the recognition element. The sensor demonstrated a remarkable response to glucose concentrations, showcasing its potential for real-time monitoring of glucose levels in diabetic patients .

Case Study 2: Targeted Drug Delivery

Another significant application was reported where nanoparticles functionalized with this compound were tested for targeted delivery of chemotherapeutic agents to prostate cancer cells. The study highlighted improved cellular uptake and reduced side effects compared to traditional chemotherapy methods .

Mechanism of Action

Biological Activity

3-(Di-n-propylsulfamoyl)benzeneboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological applications. This compound is particularly noted for its ability to interact with diols and other biomolecules, which can influence various biological processes. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a boronic acid functional group attached to a benzene ring with a sulfamoyl substituent. The presence of both the boronic acid and the sulfamoyl group enhances its reactivity and binding affinity towards biologically relevant molecules, such as sugars and proteins.

PropertyValue
Molecular FormulaC13H18BNO4S
Molecular Weight285.16 g/mol
SolubilitySoluble in water
pKaApproximately 8.0

Mechanisms of Biological Activity

The biological activity of this compound primarily stems from its ability to form reversible covalent bonds with diols through the formation of boronate esters. This property is crucial for its application in drug delivery systems and as a biochemical tool.

  • Binding Affinity : The compound exhibits a strong binding affinity for 1,2- and 1,3-diols, which is essential for its role in cellular processes. Studies have shown that modifications to the aromatic ring can significantly affect the binding constants, indicating that structural optimization can enhance its biological efficacy .
  • Bioconjugation : The ability to form stable complexes with biomolecules allows for targeted drug delivery systems. For instance, conjugates formed with hyaluronic acid (HA) derivatives have been used for the responsive release of therapeutic agents in acidic or oxidative environments, which are often found in pathological states .

Case Studies

Several studies illustrate the biological implications of this compound:

  • Study on Diol Complexation : Research demonstrated that this compound can effectively bind to various sugars, enhancing the stability and activity of conjugated drugs. The study quantified the association constants for several diols, showing that this compound outperforms many other boronic acids in terms of binding efficiency .
  • Therapeutic Applications : In one study, boronic acid derivatives were utilized to enhance the delivery of anti-inflammatory agents. The sulfamoyl group in this compound contributes to improved solubility and bioavailability of these agents, making them more effective in treating conditions like arthritis .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that variations in the substituents on the aromatic ring can lead to significant changes in biological activity. For example:

  • Electron-Withdrawing Groups : Substituents that withdraw electrons tend to increase the acidity of the boronic acid group, enhancing its reactivity with diols.
  • Steric Effects : Bulky groups near the boron center can hinder binding efficiency due to steric hindrance, which is crucial when designing new compounds for specific biological targets .

Properties

IUPAC Name

[3-(dipropylsulfamoyl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20BNO4S/c1-3-8-14(9-4-2)19(17,18)12-7-5-6-11(10-12)13(15)16/h5-7,10,15-16H,3-4,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUYSZOMJDYKRCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)S(=O)(=O)N(CCC)CCC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20BNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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